2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
Aromasin, known chemically as exemestane, is a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. It works by reducing the production of estrogen in the body, which is crucial for the growth of certain types of breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exemestane is synthesized through a multi-step process starting from androstenedione. The key steps involve:
Oxidation: Androstenedione is oxidized to form 6-methyleneandrosta-1,4-diene-3,17-dione.
Methylenation: The introduction of a methylene group at the 6th position is achieved using a Wittig reaction.
Purification: The final product is purified through crystallization and other standard purification techniques.
Industrial Production Methods: Industrial production of exemestane involves large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of high-pressure reactors for oxidation and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Types of Reactions:
Oxidation: Exemestane can undergo oxidation reactions, particularly at the 17th position, forming various oxidized metabolites.
Reduction: Reduction reactions can occur at the 3rd and 17th positions, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the methylene group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidized Metabolites: Such as 17-hydroxy-exemestane.
Reduced Derivatives: Such as 3,17-dihydro-exemestane.
Scientific Research Applications
Chemistry: Exemestane is used as a reference compound in the study of steroidal aromatase inhibitors. It helps in understanding the structure-activity relationship of these inhibitors.
Biology: In biological research, exemestane is used to study the role of estrogen in various physiological processes and diseases. It is also used in experiments involving hormone-dependent cancer cell lines .
Medicine: Medically, exemestane is crucial in the treatment of breast cancer. It is often used in patients who have shown resistance to other treatments like tamoxifen. It is also being studied for its potential use in preventing breast cancer in high-risk populations .
Industry: In the pharmaceutical industry, exemestane is a key product, and its production involves advanced chemical engineering techniques to ensure high purity and efficacy .
Mechanism of Action
Exemestane works by irreversibly binding to the aromatase enzyme, which is responsible for converting androgens to estrogens. By inhibiting this enzyme, exemestane significantly reduces estrogen levels in the body, thereby slowing the growth of estrogen-dependent breast cancer cells. The molecular targets include the aromatase enzyme and estrogen receptors on cancer cells .
Comparison with Similar Compounds
Anastrozole: Another aromatase inhibitor, but non-steroidal.
Letrozole: Similar to anastrozole, it is a non-steroidal aromatase inhibitor.
Comparison:
Mechanism: While anastrozole and letrozole are non-steroidal and reversible inhibitors, exemestane is a steroidal and irreversible inhibitor.
Efficacy: Exemestane is often used when patients develop resistance to non-steroidal inhibitors.
Side Effects: Exemestane may have different side effect profiles compared to non-steroidal inhibitors, often being better tolerated in some patients.
Aromasin’s unique steroidal structure and irreversible inhibition mechanism make it a valuable option in the treatment of hormone-dependent breast cancer, particularly in cases where other treatments have failed.
Properties
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEFRDRZJUCTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366610 | |
Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-71-5 | |
Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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